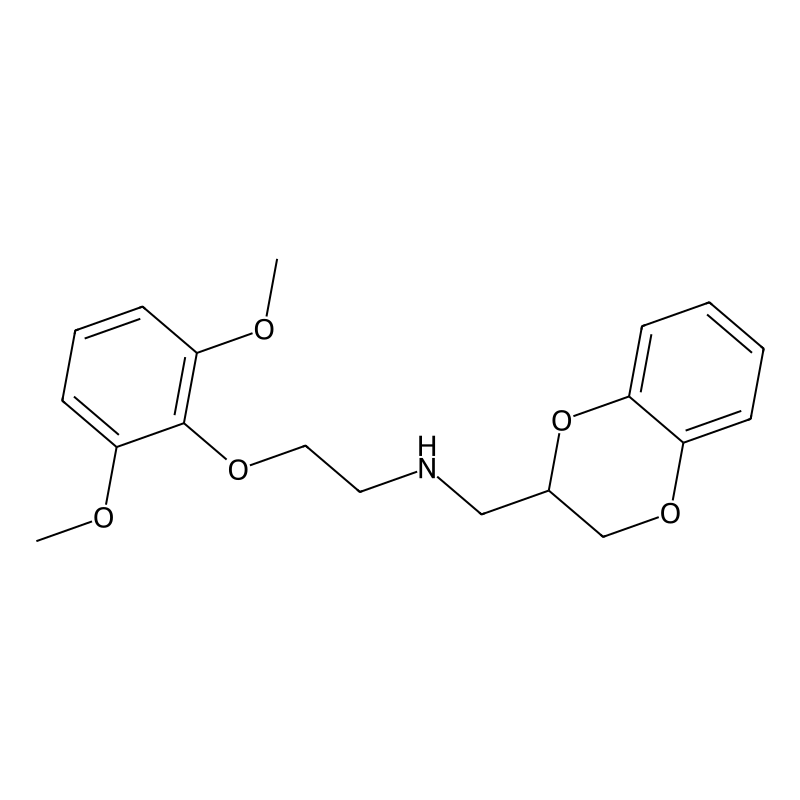

(2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

The compound (2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane is a complex organic molecule characterized by its unique functional groups, including a phenoxyethylamine moiety and a benzo-1,4-dioxane framework. The presence of methoxy groups at the 2 and 6 positions of the phenyl ring contributes to its potential biological activity by influencing its electronic properties and steric configuration. This compound is of interest in medicinal chemistry due to its structural features that may interact with biological systems.

The chemical reactivity of (2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane can be understood through various types of reactions, primarily involving nucleophilic substitutions and electrophilic aromatic substitutions. The amine group can participate in protonation-deprotonation equilibria, while the dioxane ring may undergo oxidation or reduction depending on the reaction conditions. Additionally, the compound may engage in hydrolysis reactions under acidic or basic conditions, leading to the release of the phenolic component.

Synthesis of (2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane can be achieved through multi-step organic synthesis techniques. A common approach involves:

- Formation of the dioxane ring: Starting from appropriate precursors such as catechol derivatives.

- Alkylation: Introducing the phenoxyethylamine group via nucleophilic substitution.

- Methylation: Using methylating agents to add methoxy groups to the phenyl ring.

Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.

This compound holds potential applications in pharmaceuticals due to its structural characteristics that may influence biological activity. Possible applications include:

- Drug Development: As a lead compound for designing new therapeutic agents targeting specific diseases.

- Research Tools: For studying enzyme mechanisms or receptor interactions in biochemical pathways.

Interaction studies using techniques such as molecular docking and high-throughput screening are essential for understanding how (2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane interacts with biological macromolecules. These studies help elucidate binding affinities and specific interactions with target proteins or nucleic acids, which are crucial for predicting pharmacological effects .

Several compounds share structural similarities with (2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane, including:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Phenoxyethanol | Ether and alcohol functional groups | Commonly used as a preservative |

| Doxorubicin | Anthracycline structure | Known for its anticancer properties |

| Fluoxetine | Phenoxy group with amine | Selective serotonin reuptake inhibitor |

| Benzodioxole derivatives | Dioxole ring structure | Diverse biological activities |

The uniqueness of (2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane lies in its specific combination of methoxy substitutions and dioxane ring structure, which may provide distinct pharmacological profiles compared to these similar compounds. Its potential for selective interaction with biological targets makes it a candidate for further investigation in drug discovery efforts.

Historical Synthesis Routes

The synthesis of (2-(2',6'-dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane, commonly known as WB 4101, has evolved significantly since its initial development as an alpha-1 adrenoreceptor antagonist [1] [2]. The historical synthetic approaches primarily relied on classical organic transformations involving stepwise construction of the benzodioxane core followed by introduction of the phenoxyethylamino side chain [3].

The earliest synthetic routes employed the cyclization of 1-phenyl-2-[2-(hydroxy)phenoxy]propanols in the presence of aluminum chloride in benzene solution [34]. This methodology involved the preparation of erythro and threo diastereoisomers in a ratio of 1.23:1, which were subsequently isolated by chromatography on silica gel [34]. Each isomer underwent cyclization with aluminum chloride, and after 10 minutes of reaction time, the mixture was worked up to isolate the 1,4-benzodioxane product [34].

Traditional synthetic pathways typically commenced with the preparation of 1,4-benzodioxan-2-carboxylic acid as a key intermediate [32]. The resolution of this racemic acid was achieved through diastereomeric salt formation using optically pure resolving agents such as para-methyl or para-nitro substituted 1-phenylethylamine enantiomers [32]. Alternative resolution procedures employed enzymatic methods or diastereomeric crystallization with (+)-dehydroabietylamine [32].

The conversion of the resolved carboxylic acid to the target compound involved a multi-step sequence including formation of Weinreb amides and subsequent transformation to methyl ketones [32]. The Weinreb amide formation was accomplished using carbonyldiimidazole in dichloromethane, followed by treatment with N,O-dimethyl hydroxylamine hydrochloride [32]. The resulting amide was then treated with methylmagnesium chloride in tetrahydrofuran at 0°C for 30 minutes to afford the desired methyl ketone intermediate [32].

Historical synthesis protocols also utilized the Gabriel synthesis approach for preparing the 2-(2,6-dimethoxyphenoxy)ethanamine component [12]. This method involved the reaction of 2,6-dimethoxyphenol with 1,2-dibromoethane to form 2-(2-bromoethoxy)-1,3-dimethoxybenzene, which was subsequently reacted with potassium phthalimide [12]. The phthalimide protection was later removed under standard conditions to yield the desired amine [12].

Modern Catalytic Approaches

Contemporary synthetic methodologies for benzodioxane derivatives have been revolutionized by the implementation of modern catalytic systems [14] [15]. Palladium-catalyzed approaches have emerged as particularly effective strategies for constructing the benzodioxane scaffold through intramolecular etherification reactions [15].

One innovative catalytic approach involves the use of glycerol carbonate as a highly reactive alkylating agent for phenolic compounds [14]. This methodology enables the selective synthesis of 2-hydroxymethyl-1,4-benzodioxane with yields up to 88% when employing a slight excess of glycerol carbonate with catechol in the presence of basic catalysts such as sodium methoxide, sodium-mordenite, or magnesium oxide [14]. The reaction proceeds without requiring a reaction solvent and achieves quantitative conversion of both reagents in just one hour at 170°C [14].

Enzymatic catalytic systems have also been developed for the asymmetric synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs [15]. Engineered Candida antarctica lipase B mutants, specifically A225F and A225F/T103A, demonstrate excellent enantioselectivity in the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester [15]. These mutants achieve optimal resolution with enantiomeric excess values of 97% and selectivity factors (E) of 278 at 30°C with 20% n-butanol as cosolvent [15].

Palladium-catalyzed heteroannulation of acetylenic compounds represents another modern approach for benzodioxane synthesis [19]. This methodology involves the condensation of catechol with (Z)-2-butene-1,4-diylbis(methylcarbonate) in the presence of catalytic amounts of palladium(0) in association with chiral ligands such as BINAP [19]. The process yields 2-vinyl-1,4-benzodioxane with enantiomeric excess values up to 45% [19].

Advanced catalytic systems utilizing metal-organic frameworks have been employed for the synthesis of related benzodioxane derivatives [6]. MIL-101(Cr) serves as an effective catalyst for reactions involving o-phenylenediamine and acetophenones, achieving yields of 84-96% at 80°C in 30 minutes under solvent-free reaction conditions [6]. This methodology offers advantages including low catalyst loading, recyclable catalyst systems, and high yields with short reaction times [6].

Iron-based magnetic nanocatalysts, specifically Fe3O4@SiO2-PTSA, have been developed for three-component reactions leading to benzodioxane-containing products [6]. These reactions involve o-phenylenediamine, isatin, and various carbonyl compounds, producing 15 new compounds in 80-94% yields within 5.5-11 hour reaction periods [6].

Solvent Systems and Reaction Kinetics

The selection of appropriate solvent systems plays a crucial role in the synthesis and optimization of benzodioxane derivatives [20] [22]. Comprehensive kinetic studies have revealed the significant impact of solvent choice on reaction rates, selectivity, and overall yields [24].

Dipolar aprotic solvents such as N,N-dimethylformamide, dimethyl sulfoxide, sulfolane, and hexamethylphosphoramide have been extensively employed in benzodioxane synthesis [20]. Ethereal solvents including tetrahydrofuran, dioxane, tert-butylmethyl ether, and diethyl ether provide alternative reaction media with distinct kinetic profiles [20]. Chlorinated solvents such as methylene chloride, chloroform, and dichloroethane offer additional options for specific synthetic transformations [20].

The reaction kinetics of carbonate-mediated cyclization reactions follow first-order kinetics, as demonstrated through detailed kinetic analysis [22]. Plotting experimental values of ln(C0/C) against time reveals linear relationships characteristic of first-order processes [22]. This kinetic behavior is attributed to the formation of cyclic intermediates aided by anchimeric effects [22].

Acetonitrile has been identified as an optimal solvent for many benzodioxane-forming reactions, particularly those involving sulfur-containing intermediates [22]. Comparative studies using cyclohexane, N,N-dimethylformamide, dimethyl sulfoxide, tetrahydrofuran, and toluene consistently demonstrate the superior performance of acetonitrile in terms of conversion rates and product selectivity [22].

The influence of cosolvent systems has been thoroughly investigated for enzymatic resolutions [15]. Twenty percent n-butanol as a cosolvent in aqueous phosphate buffer provides optimal conditions for lipase-catalyzed kinetic resolution of benzodioxane substrates [15]. Alternative polar solvents such as dimethyl sulfoxide and acetonitrile result in complete conversion but lack enantioselectivity [15]. Nonpolar solvents including isopropyl ether and toluene demonstrate partial selectivity but inferior resolution compared to n-butanol systems [15].

Temperature effects on reaction kinetics reveal optimal conditions for various synthetic transformations [37]. For phenylethylamine synthesis from phenylacetamide using zinc borohydride, yields increase dramatically with temperature, reaching 80% at temperatures above 90°C [37]. The reaction follows Arrhenius kinetics with significant temperature dependence in the range of 40-96°C [37].

| Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|

| 45 | 15.4 | 4 |

| 50 | 28.6 | 4 |

| 60 | 45.2 | 4 |

| 70 | 65.8 | 4 |

| 90 | 80.8 | 3.5 |

| 93 | 84.0 | 4 |

| 96 | 83.4 | 4.5 |

Purification and Yield Optimization Strategies

Effective purification methodologies are essential for obtaining high-purity benzodioxane products with optimal yields [33] [34] [35]. Column chromatography on silica gel represents the most widely employed purification technique, utilizing various mobile phase compositions to achieve efficient separation [33] [34].

Standard purification protocols employ n-hexane/ethyl acetate mixtures in ratios ranging from 6:1 to 2:1 depending on the specific substrate and desired separation [33] [35]. For 2-hydroxymethyl-8-methyl-1,4-benzodioxane purification, n-hexane/ethyl acetate (6:1) provides optimal separation with colorless oil recovery [35]. Alternative gradient systems using cyclohexane/ethyl acetate (1:1) followed by methanol digestion (20 volumes) have been successfully employed for specific derivatives [21].

Crystallization techniques offer alternative purification approaches with simultaneous yield optimization benefits [32]. The crystallization of methyl ester intermediates from methanol provides high enantiomeric excess (>99%) while maintaining excellent recovery yields [32]. Controlled crystallization conditions prevent racemization during purification processes [32].

Advanced purification strategies utilize specialized chromatographic techniques for complex separations [36]. Alumina and silica-alumina (1:1) column combinations enable effective separation of aromatic compounds with similar retention characteristics [36]. The methodology employs petroleum ether/dichloromethane (98:2) as initial mobile phase followed by pure dichloromethane elution [36].

Workup procedures significantly influence final product yields and purity [37]. Multiple extraction protocols using chloroform provide effective isolation of phenylethylamine products [37]. The procedure involves initial acidic workup with 10% hydrochloric acid, followed by chloroform extraction and subsequent alkalification to pH 11-12 with 20% sodium hydroxide [37]. Continuous chloroform extraction (5 times with volumes equivalent to half the toluene usage) ensures quantitative recovery [37].

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency [40]. Careful optimization of temperature, solvent selection, and catalyst loading can significantly improve reaction yields and selectivity [40]. The use of additives such as salts or surfactants can influence reaction rates and product distribution [40].

Modern purification techniques incorporate green chemistry principles to reduce environmental impact while maintaining high efficiency [23]. Solvent recycling protocols and reduced reagent consumption contribute to sustainable synthesis methodologies [23]. High-performance liquid chromatography analysis confirms product purity exceeding 94% using optimized purification protocols [23].

| Purification Method | Mobile Phase | Yield Recovery (%) | Purity (%) |

|---|---|---|---|

| Silica gel chromatography | n-hexane/EtOAc (6:1) | 88-92 | >95 |

| Silica gel chromatography | n-hexane/EtOAc (2:1) | 85-90 | >90 |

| Crystallization | Methanol | 75-85 | >99 |

| Gradient chromatography | Cyclohexane/EtOAc | 80-88 | >92 |

The optimization of reaction conditions through systematic variation of parameters enables significant yield improvements [21]. Temperature optimization studies demonstrate optimal yields at 30°C for enzymatic processes and 170°C for thermal cyclization reactions [14] [15]. Reaction time optimization reveals that extended reaction periods beyond optimal duration can lead to product degradation and reduced yields [21].

| Compound | Melting Point (°C) | Boiling Point (°C) | Thermal Stability |

|---|---|---|---|

| (2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane | Not reported | 472.7 (at 760 mmHg) | Moderate (flash point 200°C) |

| 1,4-Dioxane | 11.8 | 101.1 | Stable to ~100°C |

| 1,4-Benzodioxane | 213-217 | 103 (at 6 mmHg) | Stable to ~200°C |

| 1,4-Benzodioxan-2-carboxylic acid | 119-123 | Not reported | Stable with sublimation enthalpy 117.8 kJ/mol |

Solubility Behavior in Polar/Nonpolar Solvents

The solubility profile of (2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane reflects the compound's amphiphilic nature, incorporating both hydrophilic and lipophilic structural elements. The presence of multiple polar functional groups, including two methoxy substituents, an ether linkage, and a secondary amine, significantly influences solubility characteristics across different solvent systems.

The parent 1,4-dioxane demonstrates complete miscibility with water due to its hydrogen-bonding capability and relatively small molecular size [7]. In contrast, 1,4-benzodioxane exhibits insolubility in water but enhanced solubility in nonpolar organic solvents [5]. This dramatic shift in solubility behavior upon benzene ring fusion illustrates the critical role of molecular architecture in determining physicochemical properties.

The target compound's solubility behavior likely falls between these extremes. The dimethoxyphenyl substituent introduces polar character through methoxy groups while simultaneously increasing molecular hydrophobicity. The aminoethyl linker provides additional polarity and potential for hydrogen bonding, particularly in acidic media where protonation can occur. The benzodioxane core contributes significant lipophilic character, potentially limiting aqueous solubility while enhancing dissolution in organic media.

Empirical observations suggest that 1,4-dioxane readily migrates in groundwater systems due to its high water solubility and weak soil adsorption [7] [8]. This behavior contrasts sharply with benzodioxane derivatives, which typically exhibit reduced mobility in aqueous environments due to increased hydrophobic interactions.

Table 2: Solubility Behavior in Polar/Nonpolar Solvents

| Compound | Water Solubility | Polar Solvents | Nonpolar Solvents |

|---|---|---|---|

| (2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane | Limited data available | Likely soluble (contains polar groups) | Likely limited (due to polar groups) |

| 1,4-Dioxane | Completely miscible | Miscible | Limited |

| 1,4-Benzodioxane | Insoluble | Limited solubility | Better solubility |

| Related benzodioxane derivatives | Variable depending on substituents | Generally limited | Better than in polar solvents |

Partition Coefficient (LogP) and Ionization Constants

The partition coefficient represents a fundamental physicochemical parameter governing the compound's distribution between aqueous and lipid phases. While specific LogP values for (2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane remain unreported in the literature, structural analysis provides insights into expected partitioning behavior.

The parent 1,4-dioxane exhibits a negative LogP value of -0.27 to -0.42 [9] [2], indicating preferential partitioning into the aqueous phase. This hydrophilic behavior results from the compound's ability to form hydrogen bonds with water molecules while maintaining a relatively small molecular footprint. Conversely, 1,4-benzodioxane demonstrates a positive LogP of 1.458 [10], reflecting enhanced lipophilicity following benzene ring incorporation.

The target compound's partition coefficient is anticipated to fall within the positive range, likely between 1.0 and 3.0, based on structural considerations. The benzodioxane framework contributes substantial lipophilic character, while the dimethoxyphenyl substituent provides moderate polarity. The aminoethyl linker introduces ionizable functionality, creating pH-dependent partitioning behavior.

Ionization characteristics play a crucial role in determining bioavailability and pharmacokinetic properties. The secondary amine functionality within the ethyl linker exhibits basic properties with an expected pKa value in the 8-10 range, typical for aliphatic amines [11]. This ionization behavior enables salt formation, particularly with hydrochloride, enhancing aqueous solubility while potentially altering membrane permeability characteristics.

The compound's ionization state significantly influences its partition coefficient, with the protonated form exhibiting reduced lipophilicity due to increased hydrophilic character. This pH-dependent behavior is particularly relevant in biological systems where varying pH environments can dramatically alter distribution patterns.

Table 3: Partition Coefficient and Ionization Constants

| Compound | LogP (octanol/water) | pKa Values | Ionization Behavior |

|---|---|---|---|

| (2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane | Not specifically reported | Not specifically reported | Can form salts (amine group) |

| 1,4-Dioxane | -0.27 to -0.42 | Not applicable | Non-ionizable |

| 1,4-Benzodioxane | 1.458 | Not applicable | Non-ionizable |

| Similar amine-containing compounds | Typically 0-3 range | Amine pKa typically 8-10 | pH-dependent ionization |

Solid-State Characterization (Polymorphism, Hygroscopicity)

Solid-state characterization of (2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane encompasses evaluation of crystalline structure, polymorphic behavior, and moisture uptake characteristics. The compound's molecular complexity and multiple functional groups create potential for diverse solid-state arrangements and water interactions.

The molecular formula C₁₉H₂₃NO₅ with a molecular weight of 345.39 grams per mole indicates a moderately large organic molecule capable of forming stable crystalline structures [12] [13]. The density of 1.16 grams per cubic centimeter suggests efficient molecular packing within the crystal lattice [1]. This value falls within the typical range for organic pharmaceutical compounds, indicating neither exceptionally loose nor extremely tight packing arrangements.

Polymorphic behavior remains largely uncharacterized for this specific compound, though structural analogs provide relevant insights. Related benzodioxane derivatives demonstrate varied crystalline forms depending on crystallization conditions, solvent systems, and thermal treatment. The presence of multiple hydrogen-bonding sites, including methoxy groups and the amine functionality, creates opportunities for diverse intermolecular interactions that can stabilize different polymorphic forms.

The 1,4-benzodioxan-2-carboxylic acid demonstrates polymorphic behavior with different melting points reported depending on recrystallization conditions . Similar complexity is anticipated for the target compound, particularly given the additional structural elements that can participate in hydrogen bonding and van der Waals interactions.

Hygroscopic properties represent critical considerations for compound stability and handling. The presence of polar functional groups, particularly the amine and ether linkages, creates potential for water molecule coordination. However, the overall hydrophobic character contributed by the aromatic ring systems likely limits excessive moisture uptake. Related compounds containing similar functional group combinations typically exhibit low to moderate hygroscopic behavior, requiring controlled storage conditions to maintain stability [14] [15].

The compound's solid-state stability appears adequate for normal handling and storage, as evidenced by the moderate flash point of 200°C. This thermal threshold suggests reasonable resistance to thermal decomposition under ambient conditions while indicating the need for appropriate precautions during high-temperature processing or analysis.

Table 4: Solid-State Properties Summary

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₂₃NO₅ | Multiple sources |

| Molecular Weight (g/mol) | 345.39 | Citation 46, 47 |

| Density (g/cm³) | 1.16 | Citation 2 |

| Flash Point (°C) | 200 | Citation 2 |

| Physical State | Solid (likely crystalline) | Inferred from structure |

| Color | Not specified | Not available |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Other CAS

613-67-2

Wikipedia

Dates

Identification of WB4101, an

Min Li, Ying Wu, Beiyan Zou, Xiaoliang Wang, Min Li, Haibo YuPMID: 29884692 DOI: 10.1124/mol.117.111252

Abstract

Sodium channels are important proteins in modulating neuronal membrane excitability. Genetic studies from patients and animals have indicated neuronal sodium channels play key roles in pain sensitization. We identified WB4101 (2-(2,6-Dimethoxyphenoxyethyl)aminomethyl-1,4-benzodioxane hydrochloride), an antagonist of α-adrenoceptor, as a Nav1.7 inhibitor from a screen. The present study characterized the effects of WB4101 on sodium channels. We demonstrated that WB4101 inhibited both Nav1.7 and Nav1.8 channels with similar levels of potency. The half-inhibition concentrations (IC

values) of WB4101 were 11.6 ± 2.07 and 1.0 ± 0.07

M for the resting and inactivated Nav1.7 channels, respectively, and 8.67 ± 1.31 and 0.91 ± 0.25

M for the resting and inactivated Nav1.8 channels, respectively. WB4101 induced a hyperpolarizing shift in the voltage-dependent inactivation for both Nav1.7 (15 mV) and Nav1.8 (20 mV) channels. The IC

values for the open-state sodium channel were 2.50 ± 1.16

M for Nav1.7 and 1.1 ± 0.2

M for Nav1.8, as determined by the block of persistent late currents in inactivation-deficient Nav1.7 and Nav1.8 channels, respectively. Consistent with the state-dependent block, the drug also displayed use-dependent inhibitory properties on both wild-type Nav1.7 and Nav1.8 channels, which were removed by the local anesthetic-insensitive mutations but still existed in the inactivation-deficient channels. Further, the state-dependent inhibition on sodium channels induced by WB4101 was demonstrated in dorsal root ganglion neurons. In conclusion, the present study identified WB4101 as a sodium channel blocker with an open-state-dependent property, which may contribute to WB4101's analgesic action.

Sex differences in hypothalamic-mediated tonic norepinephrine release for thermal hyperalgesia in rats

M Wagner, T Banerjee, Y Jeong, J E HoldenPMID: 27001177 DOI: 10.1016/j.neuroscience.2016.03.038

Abstract

Neuropathic pain is treated using serotonin norepinephrine reuptake inhibitors with mixed results. Pain facilitation mediated by α1-adrenoceptors may be involved, but whether norepinephrine (NE) is tonically released is unclear. The aim of this study was to determine whether NE is tonically released from A7 cells following chronic constriction injury (CCI), and if the lateral hypothalamus (LH) plays a role in this release in male and female rats with nociceptive and neuropathic pain types. Neuropathic groups received left CCI while nociceptive groups remained naïve to injury. Fourteen days later, rats were given intrathecal infusion of either the α1-adrenoceptor antagonist WB4101, the α2-adrenoceptor antagonist yohimbine (74 μg), or normal saline for control. Paw withdrawal latency (PWL) from a thermal stimulus was measured. The generalized estimated equation method was used for statistical analysis. Nociceptive rats given WB4101 had a PWL significantly longer than saline control (7.89 ± 0.63 vs. 5.87 ± 0.52 s), while the PWL of neuropathic rats given WB4101 was 13.20 ± 0.52 s compared to 6.78 ± 0.52 s for the saline control rats. Yohimbine had no significant effect. Microinjection of cobalt chloride (CoCl) in the A7 catecholamine cell group to prevent synaptic transmission blocked the effect of WB4101 in all groups, supporting the notion that spinally descending A7 cells tonically release NE that contributes to α1-mediated nociceptive facilitation. Microinjection of CoCl into the left LH blocked the effect of WB4101 in nociceptive and neuropathic male rats, but had no effect in female rats of either pain type, suggesting differential innervation. These findings indicate that tonic release of NE acts at pronociceptive α1-adrenoceptors, that this effect is greater in rats with nerve damage, and that, while NE comes primarily from the A7 cell group, LH innervation of the A7 cell group is different between the sexes.The effect of inflammation on sympathetic nerve mediated contractions in rat isolated caudal artery

Jocelyn Fotso Soh, Hilary R Strong, Noriko Daneshtalab, Reza TabrizchiPMID: 27793651 DOI: 10.1016/j.ejphar.2016.10.030

Abstract

Chronic inflammatory process(es) contributes to changes in vascular function in a variety of diseases. Sympathetic nerve-mediated responses in blood vessels play a pivotal role in regular physiological functions. We tested the hypothesis that sympathetic neuro-effector function will be altered as consequence of inflammatory state. Sympathetic nerve-mediated contractions and alpha adrenergic receptor expressions were evaluated in isolated caudal arteries of rats treated with saline and Complete Freund's adjuvant (CFA). While CFA-treated animals had significantly higher plasma levels of tumor necrosis factor-alpha compared to saline, blood pressure remained unchanged. Immunofluorescence revealed increased expression of ionized calcium adapter binding molecule-1 in the adventitia of blood vessels from CFA-treated animals compared to saline. In isolated arteries, electrical field stimulations between 1.25 and 40Hz resulted in frequency-dependent contractions that wasabolished by tetrodotoxin. Neurogenic contractions from CFA groups were significantly greater than saline. While the presence of alpha-adrenoceptor antagonist (prazosin) significantly inhibited contractions at lower frequencies of stimulation (1.25-5Hz) in isolated arteries of CFA-treated rats compared to controls, alpha

-adrenoceptor antagonist (rauwolscine) had modest effects. Inhibition of neuronal reuptake by cocaine comparably enhanced field-stimulated responses in vessels of experimental and control animals. Immunofluorescence revealed a difference in expression of alpha

- and alpha

-adrenoceptors in the endothelium of blood vessels of CFA compared to saline controls. Collectively, our observations lend support to enhanced neurogenic contractions in blood vessels of inflamed animals possibly attributing to alterations in responsiveness and/or distribution of post-junctional alpha

-adrenoceptors.

Brief maternal separation affects brain α1-adrenoceptors and apoptotic signaling in adult mice

Roberto Coccurello, Adam Bielawski, Agnieszka Zelek-Molik, Jerzy Vetulani, Marta Kowalska, Francesca R D'Amato, Irena NalepaPMID: 24128685 DOI: 10.1016/j.pnpbp.2013.10.004

Abstract

Exposure to adversity during early life is a risk factor for the development of different mood and psychiatric disorders, including depressive-like behaviors. Here, neonatal mice were temporarily but repeatedly (day 1 to day 13) separated from mothers and placed in a testing environment containing a layer of odorless clean bedding (CB). We assessed in adult animals the impact of this early experience on binding sites and mRNA expression of α1-adrenergic receptor subtypes, heat shock proteins (HSPs) and proapoptotic and antiapoptotic members of the Bcl-2 family proteins in different brain regions involved in processing of olfactory information and rewarding stimuli. We found that repeated exposure to CB experience produced anhedonic-like behavior in terms of reduced saccharin intake and α1-adrenoceptor downregulation in piriform and somatosensory cortices, hippocampus, amygdala and discrete thalamic nuclei. We also found a selective decrease of α1B-adrenoceptor binding sites in the cingulate cortex and hippocampus and an increase of hippocampal α1A and α1B receptor, but not of α1D-adrenoceptor, mRNA levels. Moreover, while a significant decrease of antiapoptotic heat shock proteins Hsp72 and Hsp90 was identified in the prefrontal cortex, a parallel increase of antiapoptotic members of Bcl-2 family proteins was found at the hippocampal level. Together, these data provide evidence that the early exposure to CB experience produced enduring downregulation of α1-adrenoceptors in the prefrontal-limbic forebrain/limbic midbrain network, which plays a key role in the processing of olfactory information and reaction to rewarding stimuli. Finally, these data show that CB experience can "prime" the hippocampal circuitry and promote the expression of antiapoptotic factors that can confer potential neuroprotection to subsequent adversity.6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-Dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101):1 discovery of a potent and selective α1D-adrenoceptor antagonist

Laura Fumagalli, Marco Pallavicini, Roberta Budriesi, Cristiano Bolchi, Mara Canovi, Alberto Chiarini, Giuseppe Chiodini, Marco Gobbi, Paola Laurino, Matteo Micucci, Valentina Straniero, Ermanno ValotiPMID: 23902232 DOI: 10.1021/jm400867d

Abstract

Previous results have shown that replacement of one of the two o-methoxy groups at the phenoxy residue of the potent, but not subtype-selective, α1-AR antagonist (S)-WB4101 [(S)-1] by phenyl, or by ortho,meta-fused cyclohexane, or especially by ortho,meta-fused benzene preferentially elicits α1D-AR antagonist affinity. Such observations inspired the design of four new analogues of 1 bearing, in lieu of the 2,6-dimethoxyphenoxy residue, a 6-methoxy-substituted 7-benzofuranoxy or 7-indolyloxy group or, alternatively, their corresponding 2,3-dihydro form. Of these new compounds, which maintain, rigidified, the characteristic ortho heterodisubstituted phenoxy substructure of 1, the S enantiomer of the dihydrobenzofuranoxy derivative exhibited the highest α1D-AR antagonist affinity (pA2 9.58) with significant α1D/α1A and α1D/α1B selectivity. In addition, compared both to α1D-AR antagonists structurally related to 1 and to the well-known α1D-AR antagonist BMY7378, this derivative had modest 5-HT1A affinity and neutral α1-AR antagonist behavior.Blockade of different subtypes of α(1)-adrenoceptors produces opposite effect on heart chronotropy in newborn rats

N I Ziyatdinova, R E Dementieva, L I Fashutdinov, T L ZefirovPMID: 23330119 DOI: 10.1007/s10517-012-1906-2

Abstract

We compared the effects of blockade of α(1A)-, α(1B)-, and α(1D)-subtypes of α(1)-adrenoceptors on the cardiac rhythm in newborn rats. Different responses of the heart were observed after blockade of several subtypes of α(1)-adrenoceptors. Administration of WB 4101, a selective blocker of α(1A)-adrenoceptors, increased heart rate, while blockade of α(1AD)-adrenoceptors with BMY 7378 decelerated of heart rhythm. Blockade of α(1B)-adrenoceptors with chloroethylclonidine produced no significant effects on heart chronotropy.Longstanding complex regional pain syndrome is associated with activating autoantibodies against alpha-1a adrenoceptors

Eric Dubuis, Victoria Thompson, Maria Isabella Leite, Franz Blaes, Christian Maihöfner, David Greensmith, Angela Vincent, Nicolas Shenker, Anoop Kuttikat, Martin Leuwer, Andreas GoebelPMID: 25250722 DOI: 10.1016/j.pain.2014.09.022

Abstract

Complex regional pain syndrome (CRPS) is a limb-confined posttraumatic pain syndrome with sympathetic features. The cause is unknown, but the results of a randomized crossover trial on low-dose intravenous immunoglobulins (IVIG) treatment point to a possible autoimmune mechanism. We tested purified serum immunoglobulin G (IgG) from patients with longstanding CRPS for evidence of antibodies interacting with autonomic receptors on adult primary cardiomyocytes, comparing with control IgG from healthy and diseased controls, and related the results to the clinical response to treatment with low-dose IVIG. We simultaneously recorded both single-cell contractions and intracellular calcium handling in an electrical field. Ten of 18 CRPS preparations and only 1/57 control preparations (P<0.0001) increased the sensitivity of the myocytes to the electric field, and this effect was abrogated by preincubation with α-1a receptor blockers. By contrast, effects on baseline calcium were blocked by preincubation with atropine. Interestingly, serum-IgG preparations from all 4 CRPS patients who had responded to low-dose IVIG with meaningful pain relief were effective in these assays, although 4/8 of the nonresponders were also active. To see if there were antibodies to the α-1a receptor, CRPS-IgG was applied to α-1a receptor-transfected rat-1 fibroblast cells. The CRPS serum IgG induced calcium flux, and fluorescence-activated cell sorting showed that there was serum IgG binding to the cells. The results suggest that patients with longstanding CRPS have serum antibodies to α-1a receptors, and that measurement of these antibodies may be useful in the diagnosis and management of the patients.Both α1- and α2-adrenoceptors in the insular cortex are involved in the cardiovascular responses to acute restraint stress in rats

Fernando H F Alves, Carlos C Crestani, Leonardo B M Resstel, Fernando M A CorrêaPMID: 24404141 DOI: 10.1371/journal.pone.0083900

Abstract

The insular cortex (IC) is a limbic structure involved in cardiovascular responses observed during aversive threats. However, the specific neurotransmitter mediating IC control of cardiovascular adjustments to stress is yet unknown. Therefore, in the present study we investigated the role of local IC adrenoceptors in the cardiovascular responses elicited by acute restraint stress in rats. Bilateral microinjection of different doses (0.3, 5, 10 and 15 nmol/100 nl) of the selective α1-adrenoceptor antagonist WB4101 into the IC reduced both the arterial pressure and heart rate increases elicited by restraint stress. However, local IC treatment with different doses (0.3, 5, 10 and 15 nmol/100 nl) of the selective α2-adrenoceptor antagonist RX821002 reduced restraint-evoked tachycardia without affecting the pressor response. The present findings are the first direct evidence showing the involvement of IC adrenoceptors in cardiovascular adjustments observed during aversive threats. Our findings indicate that IC noradrenergic neurotransmission acting through activation of both α1- and α2-adrenoceptors has a facilitatory influence on pressor response to acute restraint stress. Moreover, IC α1-adrenoceptors also play a facilitatory role on restraint-evoked tachycardiac response.Dual role of nitrergic neurotransmission in the bed nucleus of the stria terminalis in controlling cardiovascular responses to emotional stress in rats

Lucas Barretto-de-Souza, Mariane B Adami, Ricardo Benini, Carlos C CrestaniPMID: 30007000 DOI: 10.1111/bph.14447

Abstract

The aim of the present study was to assess the interaction of nitrergic neurotransmission within the bed nucleus of the stria terminalis (BNST) with local glutamatergic and noradrenergic neurotransmission in the control of cardiovascular responses to acute restraint stress in rats.Interaction with local noradrenergic neurotransmission was evaluated using local pretreatment with the selective α

-adrenoceptor antagonist WB4101 before microinjection of the NO donor NOC-9 into the BNST. Interaction with glutamatergic neurotransmission was assessed by pretreating the BNST with a selective inhibitor of neuronal NOS (nNOS), Nω-propyl-L-arginine (NPLA) before local microinjection of NMDA. The effect of intra-BNST NPLA microinjection in animals locally pretreated with WB4101 was also evaluated.

NOC-9 reduced the heart rate (HR) and blood pressure increases evoked by restraint stress. These effects of NOC-9 on HR, but not in blood pressure, was inhibited by pretreatment of BNST with WB4101. NMDA enhanced the restraint-evoked HR increase, and this effect was abolished following BNST pretreatment with NPLA. Administration of NPLA to the BNST of animals pretreated locally with WB4101 decreased the HR and blood pressure increases induced by restraint.

These results indicate that inhibitory control of stress-evoked cardiovascular responses by nitrergic signalling in the BNST is mediated by a facilitation of local noradrenergic neurotransmission. The present data also provide evidence of an involvement of local nNOS in facilitatory control of tachycardia during stress by NMDA receptors within the BNST.